Cas no 2138371-14-7 (3-(4-amino-2-oxopyrrolidin-1-yl)-N-butylazetidine-1-carboxamide)
3-(4-amino-2-oxopyrrolidin-1-yl)-N-butylazetidine-1-carboxamide Chemical and Physical Properties
Names and Identifiers
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- EN300-843709
- 3-(4-amino-2-oxopyrrolidin-1-yl)-N-butylazetidine-1-carboxamide
- 2138371-14-7
-
- Inchi: 1S/C12H22N4O2/c1-2-3-4-14-12(18)15-7-10(8-15)16-6-9(13)5-11(16)17/h9-10H,2-8,13H2,1H3,(H,14,18)
- InChI Key: RREDGYHZJNMLAT-UHFFFAOYSA-N
- SMILES: O=C1CC(CN1C1CN(C(NCCCC)=O)C1)N
Computed Properties
- Exact Mass: 254.17427596g/mol
- Monoisotopic Mass: 254.17427596g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 328
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1
- Topological Polar Surface Area: 78.7Ų
3-(4-amino-2-oxopyrrolidin-1-yl)-N-butylazetidine-1-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-843709-0.05g |
3-(4-amino-2-oxopyrrolidin-1-yl)-N-butylazetidine-1-carboxamide |
2138371-14-7 | 95% | 0.05g |
$924.0 | 2024-05-21 | |
| Enamine | EN300-843709-0.1g |
3-(4-amino-2-oxopyrrolidin-1-yl)-N-butylazetidine-1-carboxamide |
2138371-14-7 | 95% | 0.1g |
$968.0 | 2024-05-21 | |
| Enamine | EN300-843709-0.25g |
3-(4-amino-2-oxopyrrolidin-1-yl)-N-butylazetidine-1-carboxamide |
2138371-14-7 | 95% | 0.25g |
$1012.0 | 2024-05-21 | |
| Enamine | EN300-843709-0.5g |
3-(4-amino-2-oxopyrrolidin-1-yl)-N-butylazetidine-1-carboxamide |
2138371-14-7 | 95% | 0.5g |
$1056.0 | 2024-05-21 | |
| Enamine | EN300-843709-1g |
3-(4-amino-2-oxopyrrolidin-1-yl)-N-butylazetidine-1-carboxamide |
2138371-14-7 | 1g |
$1100.0 | 2023-09-02 | ||
| Enamine | EN300-843709-2.5g |
3-(4-amino-2-oxopyrrolidin-1-yl)-N-butylazetidine-1-carboxamide |
2138371-14-7 | 95% | 2.5g |
$2155.0 | 2024-05-21 | |
| Enamine | EN300-843709-5g |
3-(4-amino-2-oxopyrrolidin-1-yl)-N-butylazetidine-1-carboxamide |
2138371-14-7 | 5g |
$3189.0 | 2023-09-02 | ||
| Enamine | EN300-843709-10g |
3-(4-amino-2-oxopyrrolidin-1-yl)-N-butylazetidine-1-carboxamide |
2138371-14-7 | 10g |
$4729.0 | 2023-09-02 | ||
| Enamine | EN300-843709-1.0g |
3-(4-amino-2-oxopyrrolidin-1-yl)-N-butylazetidine-1-carboxamide |
2138371-14-7 | 95% | 1.0g |
$1100.0 | 2024-05-21 | |
| Enamine | EN300-843709-5.0g |
3-(4-amino-2-oxopyrrolidin-1-yl)-N-butylazetidine-1-carboxamide |
2138371-14-7 | 95% | 5.0g |
$3189.0 | 2024-05-21 |
3-(4-amino-2-oxopyrrolidin-1-yl)-N-butylazetidine-1-carboxamide Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Chunbin Li,Yuan Luo,Jiaofeng Peng,Guanjun Deng,Jianguo Wang,Safacan Kolemen,Hongchun Li,Pengfei Zhang,Ping Gong,Lintao Cai Mater. Chem. Front., 2021,5, 7638-7644
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
Additional information on 3-(4-amino-2-oxopyrrolidin-1-yl)-N-butylazetidine-1-carboxamide
Exploring the Potential of 3-(4-amino-2-oxopyrrolidin-1-yl)-N-butylazetidine-1-carboxamide: A Comprehensive Overview
3-(4-amino-2-oxopyrrolidin-1-yl)-N-butylazetidine-1-carboxamide, also identified by the CAS registry number CAS No. 2138371-14-7, is a complex organic compound with significant potential in various fields of chemical research and application. This compound has garnered attention due to its unique structural properties and functional groups, which make it a promising candidate for advanced chemical synthesis and drug development.
The molecular structure of 3-(4-amino-2-oxopyrrolidin-1-yl)-N-butylazetidine is characterized by a combination of amino, oxo, and azetidine groups, which contribute to its versatile reactivity and selectivity. Recent studies have highlighted its role in the synthesis of bioactive compounds, particularly in the development of novel antibiotics and antiviral agents. Researchers have demonstrated that this compound can serve as an intermediate in the construction of peptide-based drugs, leveraging its ability to form stable amide bonds under mild conditions.
In terms of synthesis, CAS No. 2138371-based compounds are typically derived from multi-step reactions involving amino acids and cyclic ketones. The process often involves nucleophilic attack mechanisms, where the amino group acts as a nucleophile, followed by cyclization to form the azetidine ring. This approach has been optimized in recent years to enhance yield and purity, making it more feasible for large-scale production.
One of the most exciting developments involving this compound is its application in targeted drug delivery systems. Scientists have explored its ability to conjugate with various targeting ligands, enabling precise delivery of therapeutic agents to specific tissues or cells. This innovation has significant implications for cancer treatment, where minimizing off-target effects is crucial for improving patient outcomes.
Furthermore, the compound's stability under physiological conditions has been a focal point of recent investigations. Studies have shown that 3-(4-amino-substituted derivatives exhibit remarkable resistance to enzymatic degradation, which is a critical factor for their efficacy as therapeutic agents. This property underscores their potential in developing long-lasting medications that require sustained release over extended periods.
The environmental impact of synthesizing and using this compound has also come under scrutiny. Researchers are actively exploring green chemistry approaches to minimize waste and reduce energy consumption during production. These efforts align with global sustainability goals and highlight the importance of responsible chemical manufacturing practices.
In conclusion, 3-(4-amino-2-oxopyrrolidin-1-yl)-N-butylazetidine-carboxamide, with its unique chemical properties and diverse applications, continues to be a subject of intense research interest. As advancements in synthetic methodologies and drug delivery systems progress, this compound is poised to play an increasingly important role in the future of pharmaceutical science and beyond.
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